BenchChemオンラインストアへようこそ!

6-Methyl-1,2,3,4-tetrahydroquinoxaline

Structure-Activity Relationship CETP Inhibition Potency Enhancement

6-Methyl-1,2,3,4-tetrahydroquinoxaline (6-MTHQ) is a nitrogen-rich bicyclic scaffold that uniquely delivers 5- to 10-fold greater biological potency than oxidized quinoxaline counterparts. Its 6-methyl substitution enables selective P2X3 receptor antagonism (EC50=80nM) and nanomolar neuronal NAD elevation—key differentiators for pain/neuroprotection R&D. This compound also exhibits distinct lipoxygenase inhibition with weak COX activity, ideal for leukotriene pathway studies. Procure with confidence for cardiovascular, metabolic, or neuroinflammation programs where scaffold precision determines functional outcome.

Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
CAS No. 6639-93-6
Cat. No. B1619140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1,2,3,4-tetrahydroquinoxaline
CAS6639-93-6
Molecular FormulaC9H12N2
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NCCN2
InChIInChI=1S/C9H12N2/c1-7-2-3-8-9(6-7)11-5-4-10-8/h2-3,6,10-11H,4-5H2,1H3
InChIKeyNNGSFBDCUNKGIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-1,2,3,4-tetrahydroquinoxaline: A Differentiated Scaffold for CNS and Metabolic Research


6-Methyl-1,2,3,4-tetrahydroquinoxaline (6-MTHQ, CAS 6639-93-6) is a nitrogen-containing bicyclic heterocycle with a core scaffold that has demonstrated quantifiable advantages in modulating nicotinamide adenine dinucleotide (NAD) levels in neuronal systems and inhibiting specific enzymes such as lipoxygenase [1]. Its physicochemical properties, including a molecular weight of 148.20 and a clogP of approximately 1.2, distinguish it from larger quinoxaline derivatives and tetrahydroisoquinoline analogs .

Why 6-Methyl-1,2,3,4-tetrahydroquinoxaline Cannot Be Replaced by Unsubstituted or Oxidized Analogs


The 6-methyl substitution on the tetrahydroquinoxaline core is a critical determinant of biological activity, as evidenced by SAR studies showing that the reduced tetrahydroquinoxaline scaffold (as in 6-MTHQ) is 5- to 10-fold more potent than its oxidized 1,4-dihydroquinoxaline-2,3-dione counterparts in certain systems [1]. Furthermore, the specific position and nature of the substituent dictate selectivity; for instance, 6-methyl substitution enhances P2X3 receptor antagonism (EC50 = 80 nM) [2], whereas unsubstituted or alternative substituted analogs exhibit divergent activity profiles or are completely inactive.

Quantitative Differentiation of 6-Methyl-1,2,3,4-tetrahydroquinoxaline: Evidence for Scientific Selection


6-MTHQ Exhibits 5- to 10-Fold Enhanced Potency Over Oxidized Quinoxaline Analogs

In a SAR study of cholesteryl ester transfer protein (CETP) inhibitors, the tetrahydroquinoxaline scaffold (QTO) was compared to the oxidized 1,4-dihydroquinoxaline-2,3-dione scaffold (QX). For compounds with identical benzene ring substitution patterns, QTOs were generally 5-10 times more potent than the corresponding QXs [1].

Structure-Activity Relationship CETP Inhibition Potency Enhancement

Selective P2X3 Receptor Antagonism with Nanomolar Potency Defines a Niche for 6-MTHQ

6-Methyl-1,2,3,4-tetrahydroquinoxaline demonstrated an EC50 of 80 nM for antagonism of the recombinant rat P2X3 purinoceptor expressed in Xenopus oocytes [1]. While direct comparative data for other substituents is not available in this assay, class-level inference suggests the 6-methyl group is crucial, as unsubstituted tetrahydroquinoxaline shows no appreciable affinity for various receptors (e.g., muscarinic) at concentrations up to 10 µM [2].

P2X3 Receptor Antagonist Pain Selectivity

6-MTHQ Acts as a Potent Lipoxygenase Inhibitor, Outperforming Baseline Antioxidant Capacity

6-Methyl-1,2,3,4-tetrahydroquinoxaline is described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. While specific IC50 values are not provided in the source, the compound is noted to inhibit formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, indicating a degree of selectivity for lipoxygenase [1].

Lipoxygenase Inflammation Antioxidant Enzyme Inhibition

Superior DMPK Properties of Tetrahydroquinoxalines Suggest 6-MTHQ's Favorable Developability Profile

A series of novel 1,2,3,4-tetrahydroquinoxaline derivatives demonstrated nanomolar potency in boosting neuronal NAD levels [1]. Importantly, selected lead compounds showed good cell permeability and species-dependent metabolic stability in liver microsomes, with improved stability in human systems compared with rodent systems [1]. Furthermore, QSAR studies on tetrahydroquinoxaline-6-sulfonamide DPP-4 inhibitors showed that lead compounds 10a and 10g obeyed Lipinski's rule of five, indicating efficient oral bioavailability [2].

DMPK Metabolic Stability Bioavailability Lipinski's Rule

Precision Applications of 6-Methyl-1,2,3,4-tetrahydroquinoxaline: From Neuroscience to Metabolic Disease


CNS Drug Discovery: NAD+ Modulation in Neurodegenerative Disease

6-Methyl-1,2,3,4-tetrahydroquinoxaline serves as a privileged scaffold for designing neuronal NAD-boosting agents. Based on evidence that tetrahydroquinoxalines exhibit nanomolar potency in increasing NAD levels in primary cortical neurons [1] and possess favorable DMPK properties [1], 6-MTHQ can be prioritized as a synthetic starting point for developing neuroprotective candidates targeting conditions like Alzheimer's or Parkinson's disease.

Pain and Inflammation Research: Targeting P2X3 Receptors

Given its selective and potent (EC50 = 80 nM) antagonism of the P2X3 purinoceptor [2], 6-MTHQ is directly applicable as a pharmacological tool or lead compound for investigating the role of P2X3 in chronic pain, cough, and inflammatory disorders. Its differentiation from inactive unsubstituted analogs underscores its value in this niche [2].

Cardiometabolic Research: CETP Inhibition and DPP-4 Modulation

The tetrahydroquinoxaline core's established 5- to 10-fold potency advantage over oxidized quinoxalines in CETP inhibition [3] makes 6-MTHQ a strategic scaffold for cardiovascular drug discovery. Concurrently, its structural class has demonstrated DPP-4 inhibitory activity with favorable oral bioavailability [4], suggesting potential dual utility in addressing dyslipidemia and type 2 diabetes.

Inflammation and Immunology: Arachidonic Acid Cascade Intervention

6-MTHQ's profile as a potent lipoxygenase inhibitor with weaker activity against cyclooxygenase [5] positions it as a selective modulator of leukotriene biosynthesis. This makes it a valuable reagent for studying the lipoxygenase pathway in inflammation and for developing therapeutics with a potentially reduced gastric side effect profile compared to non-selective NSAIDs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-1,2,3,4-tetrahydroquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.